molecular formula C24H17Cl5N2O3 B2917408 2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime] CAS No. 866136-05-2

2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]

Cat. No.: B2917408
CAS No.: 866136-05-2
M. Wt: 558.66
InChI Key: GJMLSJLCSIVQRG-CHBSYIIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,4 .... Its intricate structure, featuring multiple chloro and hydroxy groups, makes it a subject of interest for studying various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core malonaldehyde structure. Key steps may include:

  • Formation of Malonaldehyde: : This can be achieved through the reaction of malonic acid with an appropriate aldehyde under controlled conditions.

  • Introduction of Chloro and Hydroxy Groups: : Chlorination and hydroxylation reactions are performed to introduce the 4-chlorophenyl and hydroxy groups at the desired positions.

  • Formation of Oxime Groups: : The final step involves the reaction with 2,4-dichlorobenzyl hydroxylamine to form the oxime groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

  • Biology: : Its interactions with biological molecules can be studied to understand its potential as a drug or therapeutic agent.

  • Industry: : Its unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes or receptors involved in biological processes, modulating their activity.

Comparison with Similar Compounds

This compound can be compared with other similar compounds that have similar structures or functional groups. Some similar compounds include:

  • 4-Chlorophenyl hydroxylamine: : Similar in having chloro and hydroxy groups.

  • 2,4-Dichlorobenzyl oxime: : Similar in having oxime groups.

  • Malonaldehyde derivatives: : Similar in having the malonaldehyde core structure.

These compounds may have different properties and applications, highlighting the uniqueness of 2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime].

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxyamino]-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl5N2O3/c25-19-5-1-15(2-6-19)24(32)18(11-30-33-13-16-3-7-20(26)9-22(16)28)12-31-34-14-17-4-8-21(27)10-23(17)29/h1-12,30H,13-14H2/b18-11-,31-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPVSCJDRGRKRW-RHGXHXARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=CNOCC2=C(C=C(C=C2)Cl)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=C\NOCC2=C(C=C(C=C2)Cl)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.